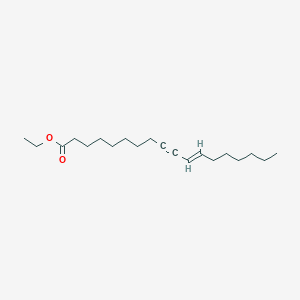

Ethyl ximenynate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-octadec-11-en-9-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,13-19H2,1-2H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVULRCDYZOWVKE-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CC#CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/C#CCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00166675 | |

| Record name | Ethyl ximenynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159534-89-1 | |

| Record name | Ethyl ximenynate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159534891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl ximenynate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00166675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL XIMENYNATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MEQ6O2FROG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl Ximenynate: A Comprehensive Technical Guide to its Natural Sources and Extraction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ximenynate, an ethyl ester of the acetylenic fatty acid ximenynic acid, is a molecule of growing interest in the pharmaceutical and cosmetic industries due to its potential biological activities, including the modulation of microcirculation. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on the precursor ximenynic acid, and details various methods for its extraction and subsequent esterification. The document outlines conventional and modern extraction techniques, provides detailed experimental protocols, and presents quantitative data in structured tables for comparative analysis. Furthermore, key experimental workflows and logical relationships are visualized using Graphviz diagrams to offer a clear and comprehensive understanding for researchers, scientists, and drug development professionals.

Natural Sources of Ximenynic Acid

Ximenynic acid, the precursor to this compound, is primarily found in the seed oils of plants belonging to the Olacaceae and Santalaceae families. The principal species utilized for the commercial extraction of this valuable fatty acid are from the genus Ximenia.

Key Botanical Sources

-

Ximenia americana : Also known as tallow (B1178427) wood or hog plum, this plant is widely distributed in tropical and subtropical regions. Its seeds contain a significant amount of oil rich in ximenynic acid.

-

Ximenia caffra : Commonly referred to as the sourplum, this species is native to Southern Africa. The seed oil is a known source of ximenynic acid and is used in cosmetic formulations.

The concentration of ximenynic acid in the seed oil of these species can vary depending on geographical location, climate, and genetic factors.

Fatty Acid Composition of Ximenia Seed Oils

The seed oils of Ximenia americana and Ximenia caffra are complex mixtures of various fatty acids. Understanding this composition is crucial for the development of efficient extraction and purification protocols for ximenynic acid.

| Fatty Acid | Ximenia americana Seed Oil (%) | Ximenia caffra Seed Oil (%) |

| Ximenynic Acid | 17.0 [1] | Data not explicitly available, but present |

| Oleic Acid | 55.0[1] | - |

| Linoleic Acid | - | - |

| Palmitic Acid | - | - |

| Stearic Acid | - | - |

| cis-19-Octacosenoic Acid | 10.0[1] | - |

Note: The fatty acid composition can exhibit significant variability.

Extraction of Ximenynic Acid-Rich Oil

The extraction of oil from Ximenia seeds is the primary step in obtaining ximenynic acid. Various methods can be employed, each with its own advantages and disadvantages in terms of yield, purity, and environmental impact.

Solvent Extraction

Solvent extraction is a conventional and widely used method for obtaining vegetable oils. The choice of solvent is critical to ensure high extraction efficiency and selectivity for lipids.

Experimental Protocol: Soxhlet Extraction of Ximenia americana Seed Oil [2]

-

Sample Preparation: Dry the Ximenia americana seeds in an oven at 80°C overnight to reduce moisture content.

-

Grinding: Crush the dried seeds to a fine powder to increase the surface area for solvent interaction.

-

Extraction:

-

Place approximately 30 g of the crushed seed powder into a cellulose (B213188) thimble.

-

Position the thimble in a Soxhlet extractor.

-

Add 100 mL of n-pentane to the distillation flask.

-

Heat the flask to the boiling point of the solvent and allow the extraction to proceed for 18 hours.

-

-

Solvent Recovery: After extraction, recover the n-pentane using a rotary evaporator to obtain the crude seed oil.

-

Yield Calculation: The yield of oil is determined gravimetrically. A reported yield for this method is approximately 61.78% (v/w).[2]

Logical Diagram: Solvent Extraction Workflow

Caption: Workflow for solvent extraction of Ximenia seed oil.

Supercritical Fluid Extraction (SFE) with CO₂

Supercritical CO₂ extraction is a modern, "green" alternative to traditional solvent extraction. It utilizes carbon dioxide in its supercritical state as a solvent, which offers high diffusivity and low viscosity, allowing for efficient extraction. The solvent is easily removed by depressurization, leaving no residue in the final product.

Experimental Protocol: Supercritical CO₂ Extraction of Seed Oil (Adapted from general seed oil extraction protocols)[3][4][5][6][7]

-

Sample Preparation: Dry and grind the Ximenia seeds as described for solvent extraction.

-

SFE System:

-

Load the ground seed material into the extraction vessel of a supercritical fluid extractor.

-

-

Extraction Parameters:

-

Pressure: 20–30 MPa (200-300 bar)

-

Temperature: 35–40°C

-

CO₂ Flow Rate: 0.15–0.3 m³/h

-

Extraction Time: 4–5 hours

-

-

Collection: The extracted oil is collected in a separator vessel after the CO₂ is depressurized and returned to its gaseous state.

-

Yield: The yield will depend on the specific parameters used and the oil content of the seeds.

Logical Diagram: Supercritical CO₂ Extraction Workflow

Caption: Workflow for supercritical CO₂ extraction of Ximenia seed oil.

Synthesis of this compound

Once the ximenynic acid-rich oil has been extracted, the next step is the conversion of ximenynic acid to its ethyl ester, this compound. This can be achieved through direct esterification of the free fatty acid or by transesterification of the triglycerides present in the oil.

Esterification of Free Ximenynic Acid

If the extracted oil is first hydrolyzed to yield free fatty acids, direct esterification with ethanol (B145695) can be performed. This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification of Ximenynic Acid (Adapted from general fatty acid esterification protocols)[8][9][10]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the extracted ximenynic acid (or the free fatty acid mixture from the oil), a molar excess of ethanol (e.g., 10:1 ethanol to fatty acid ratio), and a catalytic amount of a strong acid (e.g., 1-2% w/w sulfuric acid or p-toluenesulfonic acid).

-

Reaction: Heat the mixture to the reflux temperature of ethanol (approximately 78°C) and maintain the reaction with stirring for 2-4 hours.

-

Work-up:

-

After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Perform a liquid-liquid extraction using a non-polar solvent (e.g., hexane (B92381) or diethyl ether) to isolate the this compound.

-

Wash the organic layer with water to remove any remaining impurities.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by column chromatography or distillation.

Transesterification of Ximenia Seed Oil

Transesterification is a chemical reaction between the triglycerides in the oil and an alcohol (in this case, ethanol) in the presence of a catalyst to produce fatty acid ethyl esters (FAEEs) and glycerol (B35011).

Experimental Protocol: Base-Catalyzed Transesterification of Ximenia Seed Oil [11][12][13][14]

-

Catalyst Preparation: Dissolve a catalytic amount of a strong base (e.g., 1% w/w sodium hydroxide (B78521) or potassium hydroxide) in anhydrous ethanol.

-

Reaction Setup: In a reaction vessel, heat the Ximenia seed oil to approximately 60°C with stirring.

-

Reaction: Add the ethanolic catalyst solution to the heated oil. A typical molar ratio of ethanol to oil is 6:1 to drive the reaction towards the products. Maintain the reaction at 60°C for 1-2 hours with vigorous stirring.

-

Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to settle. Two distinct layers will form: an upper layer of ethyl esters (including this compound) and a lower layer of glycerol.

-

Purification:

-

Separate the glycerol layer.

-

Wash the ethyl ester layer with warm water to remove any residual catalyst, soap, and excess ethanol.

-

Dry the purified ethyl ester layer over anhydrous sodium sulfate.

-

Signaling Pathway Diagram: Transesterification of Triglycerides

Caption: Base-catalyzed transesterification of Ximenia oil triglycerides.

Analytical Methods for Quality Control

Accurate and reliable analytical methods are essential for the quantification of ximenynic acid and this compound throughout the extraction and synthesis process.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of fatty acids and their esters.

HPLC Method for Ximenynic Acid Analysis [15][16][17][18]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used.

-

Detector: UV detector set at a wavelength where ximenynic acid absorbs (e.g., 229 nm).[15][16]

-

Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a standard curve prepared with a known concentration of pure ximenynic acid.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds. For the analysis of fatty acids and their esters, derivatization to more volatile forms (e.g., methyl esters) is often necessary.

GC-MS Method for Fatty Acid (as Methyl Esters) Analysis [1][19][20][21][22]

-

Derivatization: The fatty acids in the oil sample are converted to their corresponding fatty acid methyl esters (FAMEs) by reaction with methanol in the presence of an acid or base catalyst.

-

GC Separation:

-

Column: A capillary column with a polar stationary phase (e.g., BPX70).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.

-

-

MS Detection: The mass spectrometer is used to identify the individual FAMEs based on their mass spectra and fragmentation patterns.

-

Quantification: Quantification is performed by comparing the peak areas to those of internal or external standards.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources, extraction, and synthesis of this compound. The seed oils of Ximenia americana and Ximenia caffra are rich sources of the precursor, ximenynic acid. Both traditional solvent extraction and modern supercritical CO₂ extraction can be employed to obtain the oil, with the latter offering a more environmentally friendly approach. The conversion to this compound can be achieved through either direct esterification of the free fatty acid or transesterification of the triglyceride oil. Robust analytical methods such as HPLC and GC-MS are crucial for quality control throughout the process. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising bioactive compound.

References

- 1. Chemical Study of the Seeds of Ximenia americana: Analysis of Methyl Esters by Gas Chromatography Coupled to Mass Spectrometry - Journal of Analytical & Pharmaceutical Research - MedCrave Publishing [medcrave.com]

- 2. An Overview on the Properties of Ximenia Oil Used as Cosmetic in Angola - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Optimization of extraction in supercritical fluids in obtaining Pouteria lucuma seed oil by response surface methodology and artificial neuronal network coupled with a genetic algorithm [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. environmentaljournals.org [environmentaljournals.org]

- 8. mdpi.com [mdpi.com]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 10. journal.uctm.edu [journal.uctm.edu]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 14. m.youtube.com [m.youtube.com]

- 15. wjarr.com [wjarr.com]

- 16. researchgate.net [researchgate.net]

- 17. Santalbic acid in the plant kingdom [ouci.dntb.gov.ua]

- 18. scienceopen.com [scienceopen.com]

- 19. researchgate.net [researchgate.net]

- 20. medcraveonline.com [medcraveonline.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Ethyl Ximenynate and Ethyl Santalbate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ximenynate, often referred to as ethyl santalbate, is a fatty acid ester with noteworthy biological activities, particularly its effects on microcirculation. This technical guide provides a comprehensive overview of its chemical properties, drawing from available data on the compound and its close structural analogs. Due to the limited availability of specific experimental data for this compound, this guide also includes information on ximenynic acid and its methyl ester as valuable reference points. The guide details experimental protocols for the determination of key physicochemical properties of fatty acid esters and explores the signaling pathways associated with its vasodilatory effects.

Introduction

This compound is the ethyl ester of ximenynic acid, an unsaturated fatty acid containing a conjugated enyne system. Its IUPAC name is ethyl (E)-octadec-11-en-9-ynoate. This compound has garnered interest in the cosmetic and pharmaceutical industries for its ability to enhance skin microcirculation.[1][2] Understanding its chemical properties is fundamental for its application in formulation development, stability studies, and for elucidating its mechanism of action. This guide aims to consolidate the available chemical and biological data for this compound and related compounds.

Chemical and Physical Properties

Quantitative data for this compound is sparse in publicly available literature. Therefore, data for ximenynic acid and mthis compound are included for comparison.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Ximenynic Acid | Methyl (E)-octadec-11-en-9-ynoate |

| IUPAC Name | ethyl (E)-octadec-11-en-9-ynoate | (E)-octadec-11-en-9-ynoic acid | methyl (E)-octadec-11-en-9-ynoate |

| Synonyms | Ethyl santalbate | Santalbic acid | - |

| Molecular Formula | C20H34O2 | C18H30O2[3] | C19H32O2[4] |

| Molar Mass ( g/mol ) | 306.48 | 278.436[3] | 292.5[4] |

| Density (g/cm³) | 0.903 ± 0.06 (20 °C, 760 Torr)[4] | No data available | No data available |

| Melting Point (°C) | No data available | 38.25[5] | No data available |

| Boiling Point (°C) | No data available | No data available | No data available |

| Topological Polar Surface Area (Ų) | 26.3 | 37.3[1] | 26.3[4] |

| XLogP3 | No data available | 6.6[1] | 6.9[4] |

Note: The density for this compound is a predicted value.

Spectroscopic Data

Table 2: Spectroscopic Data for Ximenynic Acid and its Methyl Ester

| Spectroscopic Data | Ximenynic Acid ((E)-octadec-11-en-9-ynoic acid) | Methyl (E)-octadec-11-en-9-ynoate |

| ¹H NMR (CDCl₃, 500 MHz) | δ 6.67 (d, 1H, J = 16.0 Hz), 6.46 (d, 1H J = 16.0 Hz), 2.53 (t, 2H, J = 7.5 Hz), 2.40 (t, 2H, J = 7.0 Hz), 2.36 (t,2H, J = 8.0 Hz), 1.63 (m, 4H), 1.56 (m, 2H), 1.63–1.34 (m, 10H), 0.92 (t, 3H, J = 7.0 Hz)[6] | No experimental data found. |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 199.63 (C=O), 178.24 (C-1), 136.51 (1xCH), 124.07 (1xCH), 101.88 (C-10), 78.48 (C-9), 40.81, 34.01, 31.04, 29.01 (2xCH₂), 28.88, 28.02, 24.70, 23.99, 22.15, 19.83 (9xCH₂), 13.94 (1xCH₃)[6] | No experimental data found. A predicted spectrum is available on some databases. |

| IR Spectroscopy | The IR spectrum of ximenynic acid would show characteristic peaks for a carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), a C≡C stretch (~2200 cm⁻¹), and a trans C=C stretch (~965 cm⁻¹).[5][7] | The IR spectrum of the methyl ester would lack the broad O-H stretch but would show a characteristic C=O stretch for an ester (~1740 cm⁻¹) and the C-O stretch of the ester (~1250-1000 cm⁻¹), in addition to the C≡C and C=C stretching frequencies.[4] |

| Mass Spectrometry (HRMS-ESI) | m/z: [M – H]⁻ calcd for [C₁₈H₂₉O₂]⁻: 291.1996; found: 291.1955[6] | The mass spectrum of the methyl ester would show a molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to the characterization of fatty acid esters like this compound.

Synthesis of Ethyl (E)-octadec-11-en-9-ynoate

A plausible synthesis route would involve the esterification of ximenynic acid with ethanol (B145695).

-

Materials: Ximenynic acid, absolute ethanol, a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), anhydrous sodium sulfate, and organic solvents for extraction (e.g., diethyl ether or ethyl acetate).

-

Procedure:

-

Dissolve ximenynic acid in an excess of absolute ethanol.

-

Add a catalytic amount of the strong acid.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

Determination of Physicochemical Properties

-

Apparatus: Capillary melting point apparatus, capillary tubes.

-

Procedure:

-

Load a small amount of the purified solid sample into a capillary tube.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample slowly (1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid. For oils that are liquid at room temperature, a cold stage apparatus would be required.[4][8][9]

-

-

Apparatus: Micro boiling point apparatus (e.g., Thiele tube), thermometer, small test tube, capillary tube.

-

Procedure:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed at one end) into the test tube.

-

Attach the test tube to a thermometer and heat it in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

-

Observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat and note the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.[10]

-

-

Materials: Test tubes, various solvents (e.g., water, ethanol, acetone, hexane), sample of this compound.

-

Procedure:

-

Add a small, measured amount of this compound to a series of test tubes.

-

To each test tube, add a measured volume of a different solvent.

-

Vortex or shake the test tubes vigorously.

-

Observe and record whether the compound dissolves completely, partially, or not at all at room temperature.

-

The solubility can be quantified by determining the maximum amount of solute that can be dissolved in a given volume of solvent.[11][12][13]

-

Spectroscopic Analysis

-

Apparatus: NMR spectrometer.

-

Procedure:

-

Dissolve a small amount of the purified sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values will provide detailed information about the molecular structure.

-

-

Apparatus: FT-IR spectrometer.

-

Procedure:

-

For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

For a solid sample, it can be analyzed as a KBr pellet or as a mull.

-

Obtain the IR spectrum, which will show the characteristic absorption bands for the functional groups present in the molecule.

-

-

Apparatus: Mass spectrometer (e.g., coupled with Gas Chromatography, GC-MS).

-

Procedure:

-

Introduce a small amount of the sample into the mass spectrometer.

-

The molecule will be ionized, and the resulting fragments will be detected based on their mass-to-charge ratio.

-

The fragmentation pattern provides information about the molecular weight and structure of the compound.

-

Biological Activity and Signaling Pathways

This compound is known to modulate microcirculation by inducing vasodilation.[1] This effect is crucial for its application in cosmetic products aimed at improving skin tone and reducing the appearance of under-eye bags.

Vasodilation Signaling Pathway

The vasodilation effect of many active compounds is mediated through the nitric oxide (NO) signaling pathway in vascular endothelial cells. While the specific pathway for this compound is not fully elucidated, a general mechanism is proposed below.

Caption: Proposed nitric oxide-mediated vasodilation pathway initiated by this compound.

Experimental Workflow for Efficacy Testing

The efficacy of this compound in cosmetic formulations is typically assessed through a series of in vitro and in vivo tests.

Caption: General experimental workflow for testing the efficacy of a cosmetic active ingredient.

Conclusion

This compound and its synonym, ethyl santalbate, represent a promising class of compounds for cosmetic and pharmaceutical applications due to their vasoactive properties. While a complete physicochemical and spectroscopic profile is not yet publicly available, the data from its parent acid and methyl ester provide valuable insights. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further investigate and utilize this compound. Future research should focus on obtaining and publishing detailed experimental data for this compound to facilitate its broader application and regulatory assessment.

References

- 1. Ximenynic acid | C18H30O2 | CID 5312688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. Ximenynic acid - Wikipedia [en.wikipedia.org]

- 4. Methyl octadeca-9-yn-11-trans-enoate | C19H32O2 | CID 45934146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The importance of safety and efficacy testing for cosmetic active ingredients - Cosmetics Ingredients Suppliers – Hair Dyes Pigments – Colors FDC – Vinner Labs [vinnerlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. termedia.pl [termedia.pl]

- 9. ahajournals.org [ahajournals.org]

- 10. certifiedcosmetics.com [certifiedcosmetics.com]

- 11. Frontiers | Non-invasive techniques to access in vivo the skin microcirculation in patients [frontiersin.org]

- 12. Current methods for the assessment of skin microcirculation: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cosmetic-labs.com [cosmetic-labs.com]

Biological Activity of Ximenia caffra Extracts: A Technical Guide for Researchers

Introduction

Ximenia caffra, commonly known as the sour plum, is a plant species belonging to the Olacaceae family, indigenous to southern Africa.[1][2] Traditionally, various parts of the plant, including the leaves, bark, roots, and fruits, have been utilized in ethnomedicine to treat a wide array of ailments.[3][4] These conditions include malaria, fever, infections, inflammation, stomachaches, diarrhea, and wounds.[1][2][3][5] The medicinal efficacy of X. caffra is attributed to its rich and diverse phytochemical composition, which includes a significant presence of polyphenols, flavonoids, tannins, terpenoids, saponins, and alkaloids.[3][4][6][7][8]

Modern pharmacological studies have begun to validate these traditional uses, revealing a broad spectrum of biological activities. Extracts from X. caffra have demonstrated potent antioxidant, anti-inflammatory, antimicrobial, and antiproliferative properties.[4][7][9] This technical guide provides a comprehensive overview of the key biological activities of Ximenia caffra extracts, presenting quantitative data, detailed experimental protocols, and visualizations of relevant workflows and signaling pathways to support researchers and drug development professionals.

Antioxidant Activity

The antioxidant capacity of Ximenia caffra is a cornerstone of its medicinal properties, largely due to its high concentration of phenolic compounds.[1][10] These compounds enable the extracts to scavenge free radicals, chelate metal ions, and reduce oxidative stress, which is implicated in numerous chronic diseases.

Quantitative Antioxidant Data

The antioxidant potential of X. caffra extracts has been quantified using various standard assays. The data below summarizes key findings from different studies, showcasing the efficacy of various extracts from different parts of the plant.

| Plant Part | Extract Type | Assay | Result | Reference |

| Leaf | Methanol (B129727) | DPPH IC50 | 5 µg/mL | [10][11] |

| Leaf | 70% Methanol | ABTS Capacity | 1.46 ± 0.01 mmol Trolox/g | [1][7][12] |

| Leaf | - | Total Phenolics | 261.87 ± 7.11 mg GAE/g | [1][12] |

| Leaf | Acetone | DPPH IC50 | 521.5 ± 0.209 µg/mL | [3] |

| Leaf | Methanol | DPPH IC50 | 174.0 ± 0.014 µg/mL | [3] |

| Stem Bark | Acetone | DPPH IC50 | 1077.08 µg/mL | [3] |

| Stem Bark | Methanol | DPPH IC50 | 1158.46 µg/mL | [3] |

| Root | - | DPPH EC50 | 6.5 µg extract/26 µg raw material | [3][13] |

| Root | - | FRAP | 19.54 mM FeSO4 | [3][13] |

Experimental Protocols

This assay is a common method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[14] The antioxidant reduces the stable violet DPPH radical to the yellow-colored diphenylpicrylhydrazine.[14][15]

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in a suitable solvent like methanol or ethanol. The solution should be freshly made and kept in the dark to prevent degradation.[16]

-

Sample Preparation: Dissolve the Ximenia caffra extract in the same solvent to prepare a stock solution (e.g., 1 mg/mL). Perform serial dilutions to obtain a range of concentrations for testing.[16]

-

Reaction Mixture: In a 96-well plate or test tube, add a specific volume of the extract from each dilution (e.g., 50 µL) to a larger volume of the DPPH solution (e.g., 450 µL).[17] A control is prepared using the solvent instead of the extract.[14]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[16]

-

Absorbance Measurement: Measure the absorbance of each solution using a spectrophotometer at the characteristic wavelength of DPPH, typically around 517 nm.[14][18]

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[14]

-

IC50 Determination: The IC50 value (the concentration of the extract required to scavenge 50% of the DPPH radicals) is determined by plotting the inhibition percentage against the extract concentrations.[17]

Anti-inflammatory Activity

Chronic inflammation is a significant factor in the pathogenesis of many diseases. Ximenia caffra extracts have demonstrated notable anti-inflammatory effects, corroborating their traditional use for inflammatory conditions.[1][19]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory activity of X. caffra leaf extract is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][7][12] In response to inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB complex is activated. This typically involves the degradation of the inhibitory protein IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] Studies show that X. caffra extract can inhibit this process, leading to a dose-dependent reduction in the mRNA expression of key pro-inflammatory mediators such as Interleukin-6 (IL-6), inducible Nitric Oxide Synthase (iNOS), and Tumor Necrosis Factor-alpha (TNF-α).[1][12][19][20]

Experimental Protocols

This assay measures the ability of an extract to scavenge nitric oxide radicals, which are key inflammatory mediators. NO is generated from sodium nitroprusside and quantified by the Griess reagent.[21][22]

Protocol:

-

Reaction Mixture Preparation: The reaction mixture consists of sodium nitroprusside (e.g., 10 mM) in phosphate-buffered saline (PBS) and the X. caffra extract at various concentrations.[23]

-

Incubation: The mixture is incubated at room temperature (e.g., 25°C) for a specified period (e.g., 150 minutes) to allow for the generation of nitric oxide.[23]

-

Griess Reagent Addition: After incubation, an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the reaction mixture.[22][24]

-

Color Development: The mixture is incubated for a short period (e.g., 10-30 minutes) at room temperature to allow for the development of a purple azo dye.[22][24]

-

Absorbance Measurement: The absorbance of the colored solution is measured spectrophotometrically, typically at 540-546 nm.[21][24]

-

Calculation: The percentage of NO scavenging is calculated by comparing the absorbance of the sample to that of the control (without extract).

Antiproliferative and Cytotoxic Activity

The potential of Ximenia caffra in oncology is an emerging area of research, with studies demonstrating its ability to inhibit the proliferation of cancer cells.[9] This activity is linked to the plant's rich phytochemical profile and may be related to the same pathways that govern its anti-inflammatory effects, such as the NF-κB pathway.[1][12]

Quantitative Cytotoxicity Data

The cytotoxic effects of X. caffra extracts are typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Plant Part | Extract Type | Cell Line | Assay | IC50 Value | Reference |

| Leaf | 70% Methanol | PC-3 (Prostate Cancer) | MTS | 239.0 ± 44.5 µg/mL | [1][12] |

Experimental Protocols

The MTT and MTS assays are colorimetric methods used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[25][26] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.[27][28]

Protocol:

-

Cell Seeding: Seed cells (e.g., PC-3) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[25]

-

Compound Treatment: Treat the cells with various concentrations of the Ximenia caffra extract and incubate for a specified period (e.g., 24, 48, or 72 hours).[29]

-

Reagent Addition: After incubation, add the MTT or MTS reagent to each well. For MTT, the final concentration is typically 0.5 mg/mL.[25][27]

-

Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into formazan crystals (purple for MTT, soluble for MTS).[29]

-

Solubilization (MTT only): If using the MTT assay, add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the insoluble purple formazan crystals.[27][28] This step is not required for the MTS assay, as its formazan product is already soluble.[27]

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader. The wavelength is typically between 550-600 nm for MTT and around 490 nm for MTS.[25][27]

-

Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity

The traditional use of X. caffra for treating infections is supported by scientific evidence of its antibacterial and antifungal properties.[1][4] These activities are crucial in the search for new antimicrobial agents, especially with the rise of drug-resistant pathogens.

Experimental Protocols

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[30][31]

Protocol:

-

Extract Preparation: Prepare a stock solution of the Ximenia caffra extract and perform a two-fold serial dilution in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).[32][33]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacterium or fungus) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[34]

-

Inoculation: Add a fixed volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no extract) and a negative control (broth only).[31]

-

Incubation: Cover and incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[30]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the extract in which no visible growth (no turbidity) is observed.[31][32]

Conclusion

Ximenia caffra is a plant with significant pharmacological potential, supported by a growing body of scientific evidence. Its extracts exhibit a range of biological activities, most notably antioxidant, anti-inflammatory, antiproliferative, and antimicrobial effects. The inhibition of the NF-κB signaling pathway appears to be a central mechanism for its anti-inflammatory and potential anticancer properties.[1][12] The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, drug discovery, and natural product chemistry. Further research, including in-vivo studies and the isolation and characterization of specific bioactive compounds, is warranted to fully elucidate the therapeutic potential of Ximenia caffra and develop novel therapeutic agents.[9]

References

- 1. Phytochemical Analysis and Anti-Inflammatory Activity of the Extracts of the African Medicinal Plant Ximenia caffra - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. florajournal.com [florajournal.com]

- 4. Ximenia caffra Sond. (Ximeniaceae) in sub-Saharan Africa: A synthesis and review of its medicinal potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ximenia caffra | PlantZAfrica [pza.sanbi.org]

- 6. mocedes.org [mocedes.org]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phytochemical Profiling of the Leaf Extract of Ximenia americana var. caffra and Its Antioxidant, Antibacterial, and Antiaging Activities In Vitro and in Caenorhabditis elegans: A Cosmeceutical and Dermatological Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Phytochemical Analysis and Anti-Inflammatory Activity of the Extracts of the African Medicinal Plant Ximenia caffra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 15. researchgate.net [researchgate.net]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. 2.8.1. DPPH• Antioxidant Assay [bio-protocol.org]

- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 19. Medicinal plants with anti-inflammatory activities from selected countries and regions of Africa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. 3.7. Nitric Oxide Radical Scavenging Assay [bio-protocol.org]

- 22. 2.8.3. Nitric oxide radical scavenging assay [bio-protocol.org]

- 23. Determination of polyphenols and free radical scavenging activity of Tephrosia purpurea linn leaves (Leguminosae) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. merckmillipore.com [merckmillipore.com]

- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 27. broadpharm.com [broadpharm.com]

- 28. MTT assay protocol | Abcam [abcam.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 31. bio.libretexts.org [bio.libretexts.org]

- 32. study.com [study.com]

- 33. bmglabtech.com [bmglabtech.com]

- 34. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Ximenynate: An In-depth Technical Guide on its Mechanism of Action in Skin Microcirculation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl ximenynate, an ester of the naturally occurring acetylenic fatty acid ximenynic acid, has demonstrated notable effects on skin microcirculation and inflammatory processes. This technical guide consolidates the current scientific understanding of its mechanism of action, presenting available data on its anti-inflammatory and vasoactive properties. While quantitative data on its direct effects on skin microcirculation are limited in publicly accessible literature, this guide synthesizes the known biochemical interactions and proposes potential signaling pathways based on existing evidence. The primary mechanism of its anti-inflammatory action involves the dual inhibition of key enzymes in the arachidonic acid cascade: 5-lipoxygenase (5-LOX) and cyclooxygenase-1 (COX-1). Its vasoactive effects are described as "venotonic" and contributing to the regulation of microcirculatory distribution, although the precise molecular pathways remain to be fully elucidated. Furthermore, its role in dermal remodeling, purportedly through the stimulation of actin production in fibroblasts, is discussed in the context of relevant signaling pathways. This document aims to provide a comprehensive overview for researchers and professionals in drug development, highlighting both the established knowledge and the areas requiring further investigation.

Anti-inflammatory Mechanism of Action

The anti-inflammatory properties of ximenynic acid, the active form of this compound, are primarily attributed to its modulation of the arachidonic acid (AA) cascade. This pathway is central to the generation of pro-inflammatory lipid mediators, including prostaglandins (B1171923) and leukotrienes.

Inhibition of the 5-Lipoxygenase (5-LOX) Pathway

Ximenynic acid has been shown to be an inhibitor of 5-lipoxygenase (5-LOX), the key enzyme in the biosynthesis of leukotrienes. Leukotrienes are potent inflammatory mediators involved in attracting and activating leukocytes, increasing vascular permeability, and promoting bronchoconstriction.

Experimental Protocol: 5-Lipoxygenase Inhibition Assay

While the specific protocol for ximenynic acid's 5-LOX inhibition is not detailed in the available literature, a general methodology for such an assay is as follows:

-

Enzyme Source: Intact human polymorphonuclear leukocytes (PMNLs) or a purified recombinant 5-LOX enzyme preparation.

-

Substrate: Arachidonic acid.

-

Incubation: The enzyme source is pre-incubated with varying concentrations of the test compound (ximenynic acid) for a specified period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid and a calcium ionophore (e.g., A23187) if using whole cells.

-

Product Measurement: The formation of 5-hydroxyeicosatetraenoic acid (5-HETE) or leukotriene B4 (LTB4) is quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in product formation (IC50) is calculated from a dose-response curve.

Inhibition of the Cyclooxygenase (COX) Pathway

Ximenynic acid also exerts its anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are involved in inflammation, pain, fever, and the regulation of blood flow.

Notably, ximenynic acid demonstrates selective inhibition of COX-1 over COX-2.[1] COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and regulation of renal blood flow. COX-2, on the other hand, is inducible and its expression is upregulated at sites of inflammation. The selective inhibition of COX-1 suggests a specific mechanism of action that differentiates it from non-selective NSAIDs and COX-2 selective inhibitors.

Experimental Protocol: Cyclooxygenase Inhibition Assay

A general protocol to assess COX-1 and COX-2 inhibition is as follows:

-

Enzyme Source: Purified ovine or human COX-1 and COX-2 enzymes.

-

Substrate: Arachidonic acid.

-

Incubation: The enzymes are pre-incubated with various concentrations of the test compound (ximenynic acid).

-

Reaction Initiation: The reaction is started by adding arachidonic acid.

-

Product Measurement: The production of prostaglandin (B15479496) E2 (PGE2) or other prostaglandins is measured using methods like radioimmunoassay (RIA) or LC-MS/MS.

-

IC50 Determination: The IC50 values for each isoenzyme are determined to assess the inhibitory potency and selectivity.

Data Presentation: Inhibitory Concentrations

| Compound | Target Enzyme | IC50 Value |

| Ximenynic Acid | 5-Lipoxygenase (5-LOX) | 60 µM |

| Ximenynic Acid | Cyclooxygenase-1 (COX-1) | Inhibition observed, specific IC50 not reported |

| Ximenynic Acid | Cyclooxygenase-2 (COX-2) | No significant inhibition reported[1] |

Signaling Pathway Diagram: Arachidonic Acid Cascade Inhibition

Figure 1. Inhibition of the Arachidonic Acid Cascade by Ximenynic Acid

Vasoactive Mechanism in Skin Microcirculation

This compound is reported to possess "microvasculokinetic" and "venotonic" properties, suggesting a direct effect on the tone and flow within the skin's microvasculature. While detailed molecular mechanisms are not fully elucidated in the available literature, a plausible hypothesis involves its interaction with endothelial and vascular smooth muscle cells.

Potential Effects on Endothelial Cells

The endothelium plays a crucial role in regulating vascular tone through the release of vasodilators like nitric oxide (NO) and vasoconstrictors like endothelin-1 (B181129) (ET-1). The observed vasoactive effects of this compound could be mediated by:

-

Modulation of Nitric Oxide (NO) Bioavailability: It is possible that this compound influences the production or degradation of NO by endothelial nitric oxide synthase (eNOS). However, no direct evidence for this interaction has been found.

-

Interaction with Endothelin-1 (ET-1) Signaling: ET-1 is a potent vasoconstrictor. This compound could potentially modulate the release of ET-1 from endothelial cells or interfere with its binding to ET-A and ET-B receptors on vascular smooth muscle cells. This remains a hypothetical mechanism requiring experimental validation.

Potential Effects on Vascular Smooth Muscle Cells

The "venotonic" effect implies an increase in venous tone, which would be mediated by the contraction of vascular smooth muscle cells (VSMCs) in the venous side of the microcirculation. This could be achieved through:

-

Modulation of Calcium Channels: An influx of extracellular calcium or release from intracellular stores is a primary trigger for VSMC contraction. This compound might interact with L-type calcium channels or other ion channels on the VSMC membrane.

-

Rho-Kinase Pathway: The RhoA/Rho-kinase pathway is a key regulator of VSMC contraction and calcium sensitization. It is a potential, though unconfirmed, target for the venotonic effects of this compound.

Experimental Protocol: Assessment of Skin Microcirculation

A common non-invasive method to quantify the effects of topical agents on skin microcirculation is Laser Doppler Flowmetry (LDF).

-

Subjects: Healthy volunteers or patients with conditions affecting microcirculation (e.g., cellulitis, venous insufficiency).

-

Test Substance: A formulation containing a specific concentration of this compound.

-

Application: The test formulation is applied to a defined area of the skin. A placebo formulation is applied to a contralateral or adjacent control site.

-

Measurement: A Laser Doppler probe is placed on the treated and control areas to measure skin blood flow (perfusion) at baseline and at various time points after application.

-

Data Analysis: Changes in blood flow are recorded as arbitrary perfusion units (APU) and the percentage change from baseline is calculated and compared between the active and placebo groups. Statistical analysis is performed to determine significance.

Logical Relationship Diagram: Potential Vasoactive Mechanisms

Figure 2. Hypothetical Vasoactive Mechanisms of this compound

Role in Dermal Remodeling

Some sources suggest that this compound contributes to dermal remodeling by "fostering actin production in fibroblasts." While direct evidence for this is scarce, we can explore the potential signaling pathways that could be involved.

Potential Influence on Fibroblast Function

Fibroblasts are key cells in the dermis responsible for synthesizing extracellular matrix (ECM) components like collagen and for wound healing. Their function and behavior are tightly regulated by various signaling pathways.

-

TGF-β/Smad Pathway: The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibroblast activation and ECM production. It is plausible that ximenynic acid could modulate this pathway, either directly or indirectly, to influence fibroblast activity. However, no studies have yet demonstrated this link.

-

Actin Cytoskeleton Dynamics: The actin cytoskeleton is crucial for fibroblast shape, migration, and contractile functions, which are all important for dermal remodeling. An increase in actin production or the formation of actin stress fibers can be indicative of fibroblast activation. This process is often regulated by the Rho-kinase pathway.

Experimental Protocol: In Vitro Fibroblast Actin Polymerization Assay

To investigate the effect of a compound on actin production in fibroblasts, the following general protocol can be used:

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Treatment: The cells are treated with various concentrations of this compound or ximenynic acid for a specified duration. A vehicle control is also included.

-

Actin Staining: The cells are fixed and stained for F-actin using fluorescently labeled phalloidin. The cell nuclei are counterstained with a DNA-binding dye like DAPI.

-

Imaging: The cells are visualized using fluorescence microscopy.

-

Quantification: The intensity of the actin staining per cell is quantified using image analysis software to determine changes in actin content. Western blotting for actin can also be performed on cell lysates for a more quantitative measure of total actin protein.

Signaling Pathway Diagram: Potential Dermal Remodeling Pathways

Figure 3. Plausible Signaling Pathways in Dermal Remodeling

Conclusion and Future Directions

This compound presents a multi-target mechanism of action with established anti-inflammatory effects through the dual inhibition of 5-LOX and COX-1. Its reported vasoactive and dermal remodeling properties are promising but require further rigorous investigation to elucidate the precise molecular pathways. Future research should focus on:

-

Quantitative Vasoactive Studies: Conducting well-controlled studies using techniques like Laser Doppler Flowmetry to quantify the in vivo effects of this compound on skin microcirculation.

-

Elucidation of Vasoactive Mechanisms: Investigating the interaction of this compound and ximenynic acid with endothelial and vascular smooth muscle cell signaling pathways, including NO, endothelin, and calcium signaling.

-

Validation of Dermal Remodeling Effects: Performing in vitro and in vivo studies to confirm the effects on fibroblast actin production and to explore the involvement of key signaling pathways like TGF-β/Smad and Rho-kinase.

A deeper understanding of these mechanisms will be crucial for the further development and targeted application of this compound in dermatological and cosmetic formulations.

References

Ethyl Ximenynate: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl ximenynate, the ethyl ester of the naturally occurring acetylenic fatty acid ximenynic acid, is a lipophilic compound of significant interest in the cosmetic and pharmaceutical industries. While direct research on this compound is somewhat limited, a comprehensive understanding of its properties and potential applications can be derived from the extensive studies conducted on its parent compound, ximenynic acid. This technical guide provides an in-depth overview of the discovery, history, isolation, and synthesis of this compound, alongside a detailed exploration of its biological activities and mechanisms of action, primarily extrapolated from data on ximenynic acid. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics and advanced cosmetic formulations.

Introduction

This compound is a derivative of ximenynic acid (also known as santalbic acid), an uncommon C18 acetylenic fatty acid.[1] Ximenynic acid is predominantly found in the seed oils of plants belonging to the Santalales order, such as those from the Santalaceae, Olacaceae, and Opiliaceae families.[2][3] The traditional use of these plants for treating inflammatory conditions and improving circulation has spurred scientific investigation into their bioactive constituents.[2] The esterification of ximenynic acid to this compound enhances its lipophilicity, which can improve its formulation characteristics for topical applications.

Discovery and History

Physicochemical Properties

The key physicochemical properties of this compound and its parent compound, ximenynic acid, are summarized in the table below.

| Property | This compound | Ximenynic Acid | Reference(s) |

| Chemical Formula | C20H34O2 | C18H30O2 | |

| Molecular Weight | 306.49 g/mol | 278.43 g/mol | [2] |

| Appearance | - | Crystalline material | [2] |

| Melting Point | - | 38.25°C | [2] |

| Key Structural Features | Carboxylic acid ethyl ester, a triple bond at the 9th position, and a double bond at the 11th position | Carboxylic acid, a triple bond at the 9th position, and a double bond at the 11th position | [1] |

Isolation and Synthesis

Isolation of the Precursor: Ximenynic Acid

Ximenynic acid is naturally present in the seed oils of various plants. The general workflow for its isolation is depicted below.

Experimental Protocol: Isolation of Ximenynic Acid from Santalum album Seeds [2]

-

Extraction: The seeds of Santalum album L. are subjected to extraction using a non-polar solvent such as n-hexane. This can be performed using standard laboratory techniques like Soxhlet extraction.

-

Solvent Evaporation: The solvent is removed from the extract under reduced pressure to yield the crude seed oil rich in ximenynic acid.

-

Purification: The crude oil is then purified to isolate ximenynic acid. This can be achieved through chromatographic techniques (e.g., column chromatography on silica (B1680970) gel) or recrystallization from a suitable solvent system.

-

Characterization: The structure and purity of the isolated ximenynic acid are confirmed using analytical techniques such as UV-visible spectroscopy, Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[2]

Synthesis of this compound

This compound is synthesized from ximenynic acid via esterification. A general protocol for the synthesis of fatty acid ethyl esters is provided below, which can be adapted for this compound.

Experimental Protocol: Fischer Esterification of a Fatty Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ximenynic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the formation of the ethyl ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the this compound into an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude this compound can be further purified by column chromatography if necessary.

Biological Activities and Mechanism of Action

The biological activities of this compound are presumed to be similar to those of its parent compound, ximenynic acid, which has demonstrated anti-inflammatory, antioxidant, and circulation-enhancing properties.

Anti-inflammatory Activity

Ximenynic acid has been shown to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1] These enzymes are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Quantitative Data on Anti-inflammatory Activity of Related Compounds

Due to the lack of specific IC50 values for this compound in the searched literature, the following table presents data for other fatty acids and compounds that inhibit inflammatory enzymes, to provide context.

| Compound | Target Enzyme | IC50 Value | Reference(s) |

| Curdione (B1662853) | PGE2 production | 1.1 µM | [4] |

| MAK01 | COX-1 | 314 µg/mL | [5] |

| MAK01 | COX-2 | 130 µg/mL | [5] |

| MAK01 | 5-LOX | 105 µg/mL | [5] |

| Mercaptoethylguanidine (MEG) | Purified COX-1 | 33 µM | [6] |

| Mercaptoethylguanidine (MEG) | Purified COX-2 | 36 µM | [6] |

Proposed Anti-inflammatory Signaling Pathway

Experimental Protocol: In Vitro Cyclooxygenase (COX-2) Inhibition Assay [7]

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in purified water and store on ice.

-

Prepare a stock solution of the test compound (this compound) and a positive control (e.g., celecoxib) in a suitable solvent (e.g., DMSO).

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare the reaction buffer and cofactor solutions as per the assay kit instructions.

-

-

Assay Procedure (96-well plate format):

-

Add the reaction buffer, cofactors, and heme to each well.

-

Add the test compound at various concentrations to the sample wells.

-

Add the positive control to the inhibitor control wells.

-

Add solvent vehicle to the enzyme control wells.

-

Add the COX-2 enzyme solution to all wells except the background control.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the fluorescence or absorbance kinetically at the appropriate wavelengths for a set duration (e.g., 5-10 minutes) at 25°C.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

-

Vasodilatory and Circulation-Enhancing Activity

The traditional use of plants containing ximenynic acid for improving circulation suggests a vasodilatory effect. This is likely mediated through the modulation of endothelial function, potentially involving the nitric oxide (NO) pathway.

Proposed Vasodilatory Signaling Pathway

Experimental Protocol: Ex Vivo Rat Aortic Ring Vasodilation Assay [8][9]

-

Aortic Ring Preparation:

-

Euthanize a rat and carefully excise the thoracic aorta.

-

Clean the aorta of surrounding connective and adipose tissue in cold, oxygenated Krebs-Henseleit buffer.

-

Cut the aorta into rings of 1-2 mm in length.

-

-

Mounting in Organ Bath:

-

Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Attach the rings to an isometric force transducer to record changes in tension.

-

Allow the rings to equilibrate under a resting tension for a specified period.

-

-

Viability and Endothelium Integrity Check:

-

Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.

-

After washing, pre-contract the rings with a vasoconstrictor such as phenylephrine.

-

Assess endothelium integrity by applying acetylcholine; a relaxation of a certain percentage indicates intact endothelium.

-

-

Vasodilation Assay:

-

After washing and re-equilibration, pre-contract the rings again with phenylephrine.

-

Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the organ bath.

-

Record the relaxation response at each concentration.

-

-

Data Analysis:

-

Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

-

Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve and calculate the EC50 value.

-

Applications in Cosmetics and Pharmaceuticals

The biological activities of ximenynic acid and, by extension, this compound, make them attractive ingredients for both cosmetic and pharmaceutical formulations. Their anti-inflammatory properties are beneficial for soothing irritated skin, while their ability to improve microcirculation can be leveraged in products aimed at reducing the appearance of cellulite, under-eye bags, and promoting hair health. In the pharmaceutical realm, the anti-inflammatory and potential vasodilatory effects suggest that this compound could be explored for the development of topical treatments for inflammatory skin conditions or peripheral vascular disorders.

Conclusion

This compound, as the ethyl ester of the bioactive fatty acid ximenynic acid, holds considerable promise for a range of applications. While much of the current understanding of its biological effects is inferred from studies on its parent compound, the available evidence strongly suggests that it possesses valuable anti-inflammatory and circulation-enhancing properties. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological rationale for the use of this compound. Further research focusing directly on the ethyl ester is warranted to fully elucidate its pharmacological profile and to optimize its use in future therapeutic and cosmetic products.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of inducible prostaglandin E2 production and cyclooxygenase-2 expression by curdione from Curcuma zedoaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl Ximenynate: A Dual Modulator of Fatty Acid Desaturation Pathways

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl ximenynate, the ethyl ester of the naturally occurring acetylenic fatty acid ximenynic acid, is emerging as a significant modulator of lipid metabolism. Found in plants of the Santalaceae family, its active form, ximenynic acid, has demonstrated a unique ability to regulate key enzymes involved in the synthesis of both monounsaturated and polyunsaturated fatty acids. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of this compound on fatty acid synthesis, its potential role in inflammatory processes, and detailed protocols for its investigation. By downregulating the expression of Fatty Acid Desaturase 2 (FADS2) and Stearoyl-CoA Desaturase (SCD), ximenynic acid presents a novel axis of control over cellular lipid profiles, with significant implications for metabolic and inflammatory disease research.

Introduction: From Plant Seed to Cellular Target

This compound is the ethyl ester derivative of ximenynic acid (also known as santalbic acid), a rare C18 acetylenic fatty acid with the structure trans-11-octadecen-9-ynoic acid.[1][2] While this compound is used in cosmetic and pharmaceutical preparations, its biological activity is primarily attributed to its hydrolysis to the free fatty acid form, ximenynic acid. This unique lipid is predominantly found in the seed oils of plants belonging to the Santalaceae and Olacaceae families.[3][4]

Unlike common dietary fatty acids, the conjugated ene-yne structure of ximenynic acid confers distinct biochemical properties, allowing it to act as a signaling molecule that modulates the expression of critical enzymes in lipid metabolism. Recent in vitro studies have pinpointed its role as a suppressor of key fatty acid desaturases, positioning it as a molecule of interest for therapeutic development in metabolic and inflammatory disorders.[4][5]

Core Mechanism: Dual Inhibition of Key Fatty Acid Desaturases

The central role of ximenynic acid in fatty acid synthesis lies in its ability to transcriptionally downregulate two rate-limiting desaturase enzymes: Stearoyl-CoA Desaturase (SCD) and Fatty Acid Desaturase 2 (FADS2).

-

Stearoyl-CoA Desaturase (SCD/Δ9-desaturase): This enzyme introduces the first double bond at the delta-9 position of saturated fatty acyl-CoAs, primarily converting stearoyl-CoA (18:0) to oleoyl-CoA (18:1n-9). This is a crucial step in the synthesis of monounsaturated fatty acids (MUFAs).[5]

-

Fatty Acid Desaturase 2 (FADS2/Δ6-desaturase): FADS2 is the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs). It introduces a double bond at the delta-6 position of linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3), initiating the pathways that produce arachidonic acid (AA) and docosahexaenoic acid (DHA), respectively.[5][6]

In vitro studies using the human hepatoma cell line HepG2 have shown that treatment with ximenynic acid significantly reduces the mRNA and/or protein levels of both SCD and FADS2.[5] This dual inhibitory action on the initial steps of both MUFA and PUFA synthesis represents a potent and unique mechanism for altering the entire cellular lipid landscape.

Caption: Fatty acid desaturation pathways and points of inhibition by Ximenynic Acid.

Quantitative Data: Impact on Cellular Fatty Acid Profiles

The downregulation of FADS2 and SCD expression by ximenynic acid leads to predictable and significant shifts in the cellular fatty acid composition. Data from in vitro experiments with HepG2 cells treated for 48 hours demonstrates a clear dose-dependent effect.[5]

| Fatty Acid Class | Specific Fatty Acid | Concentration of Ximenynic Acid | % Change vs. Control |

| Saturated (SFA) | C16:0 (Palmitic) | 150 µM | ↓ 23.3% |

| C18:0 (Stearic) | 150 µM | ↓ 30.0% | |

| n-9 MUFA | C18:1n-9 (Oleic) | 50 µM | ↓ 13.9% |

| 100 µM | ↓ 20.9% | ||

| 150 µM | ↓ 26.6% | ||

| C20:1n-9 (Gondoic) | 50 µM | ↓ 35.7% | |

| 100 µM | ↓ 50.0% | ||

| 150 µM | ↓ 64.3% | ||

| n-3 PUFA | C22:6n-3 (DHA) | 50 µM | ↓ 25.0% |

| 100 µM | ↓ 37.5% | ||

| 150 µM | ↓ 50.0% | ||

| Table 1: Summary of significant changes in the relative percentage of fatty acids in HepG2 cells following a 48-hour incubation with ximenynic acid. Data adapted from Liu et al., 2020.[5] |

These results quantitatively confirm the mechanism of action. The reduction in oleic and gondoic acids is a direct consequence of SCD downregulation. Similarly, the marked decrease in DHA, a critical n-3 PUFA, is consistent with the inhibition of FADS2, which is essential for its synthesis from precursors.

Proposed Regulatory Signaling Pathway

The transcriptional regulation of lipogenic genes, including FADS2 and SCD, is primarily controlled by the master transcription factor, Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[7][8] The activity and expression of SREBP-1c are, in turn, modulated by nuclear receptors such as the Liver X Receptor (LXR).[9][10] Polyunsaturated fatty acids are known natural antagonists of the LXR/SREBP-1c pathway.

Based on the known regulatory networks, a proposed mechanism for ximenynic acid is its action as a signaling molecule that interferes with the LXR-SREBP-1c axis. By potentially acting as an LXR antagonist, ximenynic acid may prevent the transactivation of the SREBP-1c gene, leading to reduced levels of mature SREBP-1c protein. This, in turn, results in decreased transcription of its downstream target genes, FADS2 and SCD.

Caption: Proposed signaling pathway for ximenynic acid-mediated gene downregulation.

Consequence for Inflammatory Pathways: The Arachidonic Acid Cascade

The downregulation of FADS2 has profound implications beyond general lipid metabolism, directly impacting pro-inflammatory signaling. FADS2 is the gateway enzyme for producing arachidonic acid (AA, 20:4n-6), the primary substrate for the synthesis of eicosanoids—a class of potent inflammatory mediators including prostaglandins (B1171923) and leukotrienes.[2][11][12]

-

Cyclooxygenase (COX) Pathway: Converts AA into prostaglandins (e.g., PGE2), which mediate pain, fever, and vasodilation.

-

Lipoxygenase (LOX) Pathway: Converts AA into leukotrienes (e.g., LTB4), which are powerful chemoattractants for immune cells.

By reducing the expression of FADS2, ximenynic acid effectively limits the cellular pool of arachidonic acid available for conversion by COX and LOX enzymes. This reduction in substrate availability provides a compelling molecular mechanism for the observed anti-inflammatory properties of ximenynic acid, as it would lead to a decreased production of these potent pro-inflammatory eicosanoids.[4]

Caption: Ximenynic acid's role in modulating the arachidonic acid inflammatory cascade.

Experimental Protocols

Investigating the effects of this compound requires robust cell-based assays. The following are detailed methodologies for key experiments.

Cell Culture and Fatty Acid Treatment

This protocol describes the treatment of HepG2 cells to assess changes in gene expression and lipid profiles.

-

Cell Culture: Culture human HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain at 37°C in a humidified atmosphere of 5% CO₂.

-

Fatty Acid Stock Preparation: Prepare a 10 mM stock solution of ximenynic acid in ethanol (B145695). Prepare a 10% (w/v) fatty acid-free Bovine Serum Albumin (BSA) solution in serum-free medium.

-

Complexing Fatty Acid to BSA: To create a 1 mM working solution, slowly add the 10 mM ximenynic acid stock to the 10% BSA solution while stirring to achieve a final molar ratio of ~3:1 (fatty acid:BSA). Incubate at 37°C for 1 hour to allow complexing. Prepare a vehicle control using ethanol and the BSA solution.

-

Cell Treatment: Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA extraction). Once cells reach ~70-80% confluency, replace the growth medium with serum-free medium containing the desired final concentration of ximenynic acid-BSA complex (e.g., 50, 100, 150 µM) or the BSA vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 48 hours for lipid analysis, 72 hours for gene expression analysis).[5]

-

Harvesting: After incubation, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and harvest for downstream analysis (e.g., RNA extraction or lipid analysis).

Gene Expression Analysis via Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps to quantify the mRNA levels of FADS2 and SCD.

Caption: Experimental workflow for gene expression analysis by RT-qPCR.

-

RNA Extraction: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit) or TRIzol reagent according to the manufacturer's protocol.

-

RNA Quantification and Quality Control: Determine RNA concentration and purity using a spectrophotometer (e.g., NanoDrop), assessing A260/280 and A260/230 ratios.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

Primer Design: Use validated primers specific for human FADS2, SCD, and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

RT-qPCR Reaction: Set up the qPCR reaction in triplicate for each sample using a SYBR Green-based master mix, cDNA template, and specific forward/reverse primers.

-

Thermal Cycling: Perform the reaction on a real-time PCR system with appropriate cycling conditions (denaturation, annealing, extension).

-

Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene.

Fatty Acid Profile Analysis via GC-MS

-

Lipid Extraction: Extract total lipids from harvested cells using the Folch method (chloroform:methanol (B129727), 2:1 v/v).

-

Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by incubating with a reagent such as 0.5 M methanolic HCl or 14% boron trifluoride in methanol at 60-80°C for 1-2 hours.

-

FAME Extraction: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.

-

GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., DB-Wax).

-

Identification and Quantification: Identify individual FAMEs by comparing their retention times and mass spectra to those of known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas.

Conclusion and Future Directions